Cas no 11048-97-8 (D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]-)

D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]- structure
11048-97-8 structure
Produktname:D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]-
CAS-Nr.:11048-97-8
MF:C41H50N2O11
MW:746.842512607574
CID:171415
PubChem ID:98033

D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]-
    • 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,1
    • D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-met
    • Hedamycin
    • Antibiotic B26158
    • B 26158
    • Crystalline antibiotic B 26,158
    • NSC70929
    • NSC-70929
    • NSC-70929D
    • Antiobiotic B 28158, crystalline
    • B26158
    • antibiotic B 26,158
    • 4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(3,3'-dimethyl(2,2'-bioxiran-3-yl)-11-hydroxy-5-methyl-8-(2,3,6-trideoxy-3-(dimethylamino)-.beta.-D-arabino-hexopyranosyl)-10-(2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-.alpha.-L-lyxo-hexopyranos yl]-
    • GTPL10958
    • CHEMBL1979887
    • Q15411002
    • 4H-Anthra(1,2-b)pyran-4,7,12-trione, 2-(3,3'-dimethyl(2,2'-bioxiran)-3-yl)-11-hydroxy-5-methyl-8-(2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl)-10-(2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-
    • NSC 70929
    • 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
    • 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyl-tetrahydropyran-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
    • NCI60_038569
    • 11048-97-8
    • Antibiotic B26,158
    • 4H-Anthra[1,7,12-trione, 2-(3,3'-dimethyl[2,2'-bioxiran]-3-yl)-11-hydroxy-5-methyl-8-[2,3,6-trideoxy-3-(dimethylamino)-.beta.-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-.alpha.-L-lyxo-hexopyranosyl]-
    • DTXSID301028214
    • Inchi: InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3
    • InChI-Schlüssel: RZOFHOWMWMTHDX-UHFFFAOYSA-N
    • Lächelt: CN(C1C(O)C(C)OC(C2=CC(C3OC(C)C(O)C(C)(N(C)C)C3)=C(O)C3C(C4=C(C(=O)C2=3)C=C(C)C2C(C=C(C3(OC3C3OC3C)C)OC4=2)=O)=O)C1)C

Berechnete Eigenschaften

  • Genaue Masse: 746.3416
  • Monoisotopenmasse: 746.34146
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 54
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1570
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 12
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 171
  • XLogP3: 2.6

Experimentelle Eigenschaften

  • Dichte: 1.41
  • Siedepunkt: 888.6°Cat760mmHg
  • Flammpunkt: 491.2°C
  • Brechungsindex: 1.658
  • PSA: 171.13
  • LogP: 3.65580

D-Glucitol,2,3:4,5-dianhydro-1,6-dideoxy-5-C-[7,12-dihydro-11-hydroxy-5-methyl-4,7,12-trioxo-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-2-yl]- Verwandte Literatur

Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.